molecular formula C12H13ClN4OS B11479899 N-(5-chloropyridin-2-yl)-2-[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]acetamide

N-(5-chloropyridin-2-yl)-2-[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]acetamide

Cat. No.: B11479899
M. Wt: 296.78 g/mol
InChI Key: WRSHIKWIRYHNGG-UHFFFAOYSA-N
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Description

N-(5-chloropyridin-2-yl)-2-[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]acetamide is a synthetic organic compound that features a pyridine ring substituted with a chlorine atom and an imidazole ring with dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloropyridin-2-yl)-2-[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloropyridine and 4,5-dimethylimidazole.

    Formation of Intermediate: The intermediate compound is formed by reacting 5-chloropyridine with a suitable acylating agent to introduce the acetamide group.

    Thioether Formation: The intermediate is then reacted with 4,5-dimethylimidazole in the presence of a thiolating agent to form the final product.

Industrial Production Methods

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Large-scale synthesis may also employ continuous flow reactors and automated systems for efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the nitro group (if present) or other reducible functionalities.

    Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-chloropyridin-2-yl)-2-[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in its biological activity. The exact pathways and targets would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloropyridin-2-yl)-2-[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]acetamide: can be compared with other pyridine and imidazole derivatives.

    N-(5-bromopyridin-2-yl)-2-[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]acetamide: Similar structure but with a bromine atom instead of chlorine.

    N-(5-chloropyridin-2-yl)-2-[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]propionamide: Similar structure but with a propionamide group instead of acetamide.

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which may confer distinct chemical and biological properties.

For precise and detailed information, consulting scientific literature and databases is recommended

Properties

Molecular Formula

C12H13ClN4OS

Molecular Weight

296.78 g/mol

IUPAC Name

N-(5-chloropyridin-2-yl)-2-[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C12H13ClN4OS/c1-7-8(2)16-12(15-7)19-6-11(18)17-10-4-3-9(13)5-14-10/h3-5H,6H2,1-2H3,(H,15,16)(H,14,17,18)

InChI Key

WRSHIKWIRYHNGG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1)SCC(=O)NC2=NC=C(C=C2)Cl)C

Origin of Product

United States

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